molecular formula C7H4FN3O2 B1446472 5-Fluoro-6-nitro-1H-indazole CAS No. 1360952-20-0

5-Fluoro-6-nitro-1H-indazole

Cat. No.: B1446472
CAS No.: 1360952-20-0
M. Wt: 181.12 g/mol
InChI Key: JRSRHHJSNKBZCB-UHFFFAOYSA-N
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Description

5-Fluoro-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. It is characterized by the presence of a fluorine atom at the 5th position and a nitro group at the 6th position on the indazole ring. This compound is typically a yellow to orange crystalline powder and is used as an intermediate in organic synthesis and potentially in agricultural applications .

Biochemical Analysis

Biochemical Properties

5-Fluoro-6-nitro-1H-indazole plays a significant role in biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. The compound is known to interact with various enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells it interacts with. In cancer cells, for example, the compound has been shown to induce apoptosis, a process of programmed cell death, by influencing cell signaling pathways and gene expression. Specifically, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cell proliferation and induction of cell death . Additionally, the compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting cellular energy production and overall metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For example, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, depending on factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biological activities . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced biological effects. It is important to carefully determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and reduction reactions . These metabolic transformations can lead to the formation of active or inactive metabolites, which can further influence the biological activity of the compound. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of metabolites and overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution across cellular membranes . Once inside the cells, this compound can accumulate in specific cellular compartments, depending on its physicochemical properties and interactions with intracellular proteins. The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biological effects . Targeting signals and post-translational modifications can direct this compound to these compartments, influencing its localization and activity. For example, the compound may be directed to the nucleus to interact with transcription factors and modulate gene expression, or to the mitochondria to affect cellular energy production and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-nitro-1H-indazole can be achieved through various methods. One common approach involves the nitration of 5-fluoroindazole. This process typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 6th position .

Another method involves the cyclization of 2-fluoro-3-nitrobenzylamine with hydrazine. This reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indazole ring .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts, such as copper or palladium, can also improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-nitro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Fluoro-6-nitro-1H-indazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing kinase inhibitors.

    Industry: Utilized in the development of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-nitro-1H-indazole is unique due to the presence of both the fluorine and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-fluoro-6-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-5-1-4-3-9-10-6(4)2-7(5)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSRHHJSNKBZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360952-20-0
Record name 5-FLUORO-6-NITRO-1H-INDAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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